1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole derivatives involves various strategies to construct the bicyclic framework efficiently. For instance, a study detailed the condensation of 1,3-dimethylindole with hexane-2,5-dione, resulting in a compound where its structure was confirmed by PMR spectrum analysis (Cranwell & Saxton, 1964). Another approach involved the stereoselective formation of hexahydropyrrolo[2,3-b]indoles from tryptamine derivatives, emphasizing the versatility of tryptophan-derived hexahydro[2,3-b]pyrroloindoles in the synthesis of amino acids and alkaloids (Crich & Banerjee, 2007).
Molecular Structure Analysis
The molecular structure of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole derivatives is characterized by its bicyclic nature, which imparts significant chemical and biological properties. X-ray analysis has been pivotal in determining the precise configuration of these molecules. For instance, stereoisomeric hexahydrocyclopenta[b]indoles were synthesized, and their structures, particularly the configuration of the C3 atom, were elucidated through X-ray analysis, highlighting the importance of molecular structure in dictating the reactivity and properties of these compounds (Likhacheva, Korlyukov, & Gataullin, 2009).
Chemical Reactions and Properties
The chemical reactivity of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole derivatives is influenced by their unique structural features. These compounds undergo a variety of chemical reactions, including nucleophilic substitutions, oxidations, and cyclizations. A notable reaction is the palladium-mediated oxidative annulation, which serves as a key step in synthesizing cyclopenta[b]indoles with diverse structural features. This method demonstrates the utility of cyclopenta[b]indoles as substrates in further chemical transformations (Agy, Rodrigues, Zeoly, Simoni, & Coelho, 2019).
Physical Properties Analysis
The physical properties of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and drug design. These properties are often determined through experimental analysis and are influenced by the molecular structure and substitution patterns on the bicyclic framework.
Chemical Properties Analysis
The chemical properties of these compounds, including acidity, basicity, and reactivity towards various reagents, are critical for understanding their behavior in chemical reactions and biological systems. The functionalization of the indole and cyclopenta rings can significantly alter these properties, enabling the fine-tuning of reactivity for specific applications in synthesis and medicinal chemistry.
- (Cranwell & Saxton, 1964)
- (Crich & Banerjee, 2007)
- (Likhacheva, Korlyukov, & Gataullin, 2009)
- (Agy, Rodrigues, Zeoly, Simoni, & Coelho, 2019)
Scientific Research Applications
Studying Nucleophilic Substitution and Bromine Replacement : This molecule is useful for studying nucleophilic substitution and bromine replacement in its structure (Gataullin, Minnigulov, Spirikhin, & Abdrakhmanov, 2004).
Organic Synthesis : It serves as a popular heterocyclic scaffold in organic synthesis, significantly impacting the chemistry of indole through catalysis and electrophilicity (Bandini, 2013).
Preparation of Heterocyclic Compounds : It is used in the preparation of 4,4a,9,9a-tetrahydrocarbazoles and 1,3a,4,9b-tetrahydrocyclopenta[b]indoles (Gataullin et al., 2006).
Synthesizing Functionalized Cycloalka[b]indoles : It is a useful reagent for synthesizing functionalized cycloalka[b]indoles and their derivatives (Gataullin, Likhacheva, Suponitskii, & Abdrakhmanov, 2007).
Study of Stereoisomeric Structures : The synthesized stereoisomeric 3-acetoxy-5-methoxy-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles can be used for studying the structure of this compound (Likhacheva, Korlyukov, & Gataullin, 2009).
Chemical Research Applications : The synthesis, oxidation, and nitration of 7-methyl-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indoles have potential applications in chemical research (Skladchikov, Suponitskii, Abdrakhmanov, & Gataullin, 2012).
Synthetic Route for Medicinally Interesting Compounds : The synthesis of this compound exemplifies a new synthetic route to medicinally interesting structures (Welmaker & Sabalski, 2004).
Heterogeneous Hydrogenation Reactions : The synthesized cyclopenta[b]indoles can be used in these reactions to access fused indolines (Agy et al., 2019).
Biological Activities : Cyclohepta[b]indoles, closely related to Hexahydrocyclopenta[b]indole, display a broad spectrum of biological activities, including inhibition of adipocyte fatty-acid-binding protein, deacetylation of histones, and antituberculosis activities (Stempel & Gaich, 2016).
Potential in Anticancer Agents : Indole derivatives, including this compound, have potential as anticancer agents and may play a role in designing anti-SARS CoV-2 therapy (Gobinath et al., 2021).
Organic Solar Cells : 2-((4-(2-Ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole)malononitrile is a component of organic solar cells (Gudim et al., 2022).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,9,11-12H,3,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTROANRTWHDFMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NC3=CC=CC=C23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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